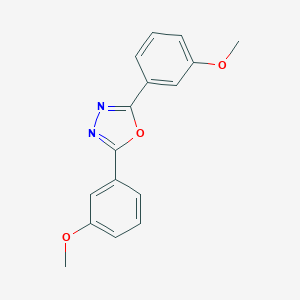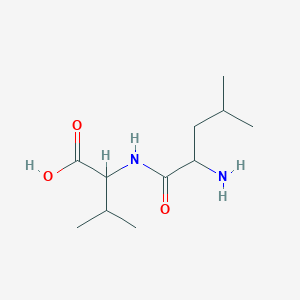
Leucylvaline
Descripción general
Descripción
Leucylvaline is a dipeptide that consists of two amino acids, leucine and valine, joined together by a peptide bond. It is a non-proteinogenic amino acid that has been found to have various biological activities. In recent years, leucylvaline has gained attention in the scientific community due to its potential applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Role in Yeast Cytoplasmic Leucyl-tRNA Synthetase
Leucyl-tRNA synthetase (LeuRS) plays a vital role in ensuring translational fidelity by differentiating leucine from noncognate amino acids. A study involving Saccharomyces cerevisiae highlighted the significance of ycLeuRS post-transfer editing in maintaining aminoacylation fidelity. Impaired ycLeuRS editing drastically reduced cell viability in the presence of noncognate amino acids, emphasizing the importance of certain semi-conserved residues near the editing site (Yao et al., 2008).
Inhibition of Urea Synthesis in Rat Hepatocytes
L-Leucine has been observed to inhibit urea synthesis in rat hepatocytes from various nitrogen sources, including ammonia. This inhibition by L-leucine is counteracted by L-ornithine, suggesting its main action site might be at ornithine transcarbamylase rather than at glutamate dyhydrogenase (R. Rognstad, 1977).
Contribution to Sterol Biosynthesis in Leishmania Mexicana
Leucine is effectively used by the trypanosomatid Leishmania mexicana for sterol biosynthesis. The study found that the leucine skeleton is incorporated intact into the isoprenoid pathway leading to sterol, a pathway distinct from animals and plants where leucine is first converted to acetyl-CoA (Ginger et al., 2001).
Stimulation of Protein Synthesis in Skeletal Muscle
Leucine uniquely stimulates protein synthesis in skeletal muscle of food-deprived rats via a rapamycin-sensitive pathway. It enhances phosphorylation of key proteins involved in the initiation of translation, indicating a unique role in muscle protein synthesis (Anthony et al., 2000).
Enhancing Intestinal Enzyme Activities and Starch Digestibility in Goats
Duodenal infusion of leucine in goats increased the activity of α-amylase, trypsin, and lipase, and improved starch digestibility in the small intestine. This suggests leucine's potential role in enhancing digestive enzyme activities and nutrient absorption (Yu et al., 2014).
Propiedades
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Valine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Leucylvaline | |
CAS RN |
72121-02-9 | |
| Record name | NSC524458 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
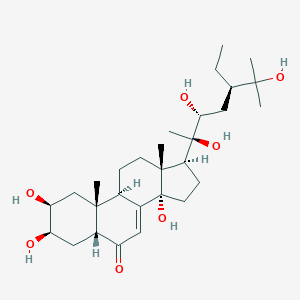
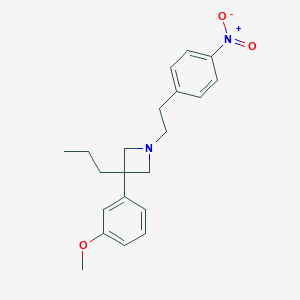
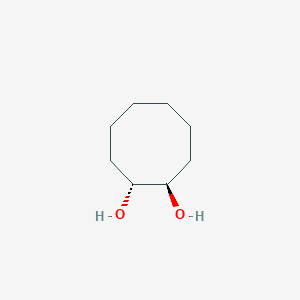
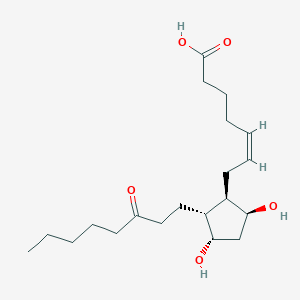
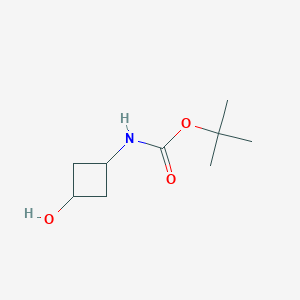

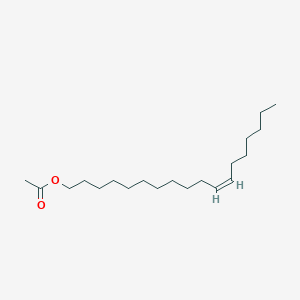
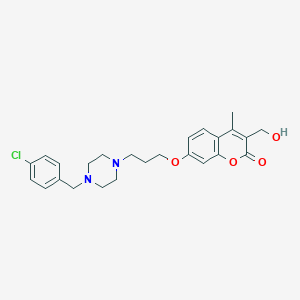


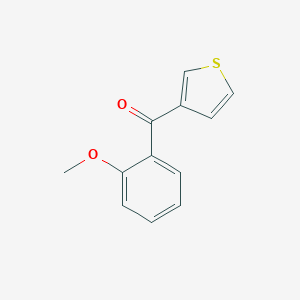
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
